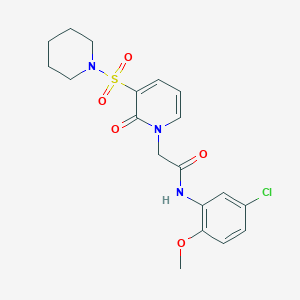

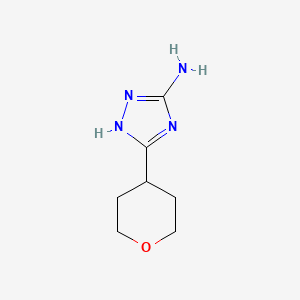

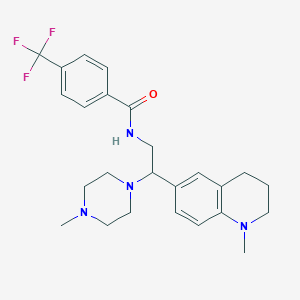

![molecular formula C19H15N5O2S3 B2492703 N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-54-9](/img/structure/B2492703.png)

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is part of a broader class of chemicals that exhibit significant biological and chemical properties due to their complex molecular structure. Such compounds, including thiophene derivatives, have been synthesized and analyzed for various applications, focusing on their potential biological activities and chemical behaviors.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves initial reactions with different organic reagents. For example, Amr et al. (2010) reported the synthesis of novel thiophene derivatives through reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents, confirmed by IR, 1H NMR, MS spectral data, and elemental analysis (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the target compound, can be elucidated using spectroscopic methods such as X-ray diffraction, as demonstrated by the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactivity :

- Research has shown that thioureas and thioamides can add to specific positions on dimethyl hex-2-en-4-yne-1,6-dioate, often followed by cyclisation to give γ-lactams. This suggests that compounds with thioamide groups might be useful in synthetic organic chemistry for creating complex heterocyclic structures (Acheson & Wallis, 1982).

- The utility of 2‐aminothiophene‐3‐carboxamide in synthesizing thienopyridines and -pyrimidines highlights the compound's potential in the synthesis of novel heterocyclic compounds, which are often of interest in drug discovery and materials science (Mohareb et al., 2003).

Drug Discovery and Biological Applications :

- The discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the potential for compounds with similar structural features to be developed as anticancer agents, showing significant activity against cancer cell lines (Gad et al., 2020).

- A study on the development of a scalable synthesis for VEGFR inhibitor AG-28262, featuring similar heterocyclic components, underlines the relevance of these compounds in the development of therapeutics targeting specific biological pathways (Scott et al., 2006).

Environmental Applications :

- The removal of Cd2+ and Zn2+ from industrial wastes using novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent demonstrates the potential application of similar compounds in environmental remediation and pollution control (Zargoosh et al., 2015).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , and cytotoxic effects . They are often involved in interactions with various enzymes and receptors, but the specific targets for this compound need further investigation.

Mode of Action

Benzothiazole derivatives have been reported to interact with various enzymes and receptors, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory , antibacterial , and cytotoxic effects , suggesting that they can induce changes at both the molecular and cellular levels.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S3/c1-11-4-5-12-14(9-11)29-19(20-12)22-16(25)10-28-17-7-6-15(23-24-17)21-18(26)13-3-2-8-27-13/h2-9H,10H2,1H3,(H,20,22,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHNAVDYHVMLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

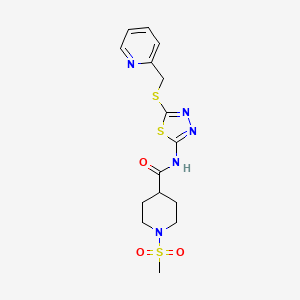

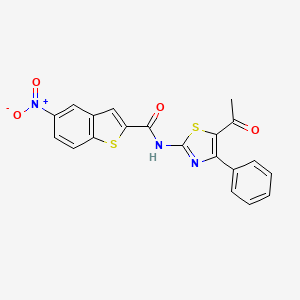

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

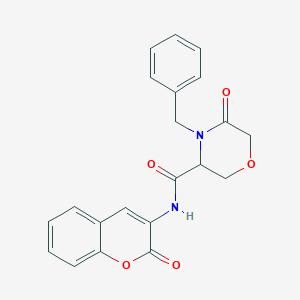

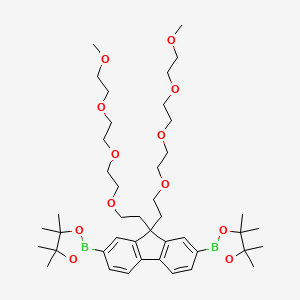

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

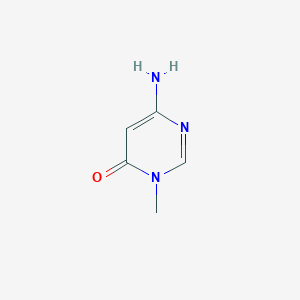

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)